molecular formula C13H12Si B8224121 5-methyl-5H-benzo[b][1]benzosilole

5-methyl-5H-benzo[b][1]benzosilole

Cat. No.: B8224121
M. Wt: 196.32 g/mol
InChI Key: JWEDJHZOFJNYNA-UHFFFAOYSA-N
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Description

5-methyl-5H-benzobbenzosilole is a compound belonging to the benzoheterole family, which includes heteroatoms other than nitrogen and oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H-benzobbenzosilole typically involves the formation of a silicon-bridged structure. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzosilole ring. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for 5-methyl-5H-benzobbenzosilole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H-benzobbenzosilole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, usually with reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction could produce silanes. Substitution reactions can lead to various substituted benzosilole derivatives .

Scientific Research Applications

5-methyl-5H-benzobbenzosilole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-methyl-5H-benzobbenzosilole involves its interaction with specific molecular targets and pathways. The silicon atom in the structure can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. This can lead to various effects, such as changes in fluorescence or conductivity, depending on the application .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: Contains sulfur instead of silicon.

    Benzo[b]furan: Contains oxygen instead of silicon.

    Benzo[b]phosphole: Contains phosphorus instead of silicon.

Uniqueness

5-methyl-5H-benzobbenzosilole is unique due to the presence of silicon, which imparts distinct optoelectronic properties compared to its sulfur, oxygen, and phosphorus analogues. These properties make it particularly valuable for applications in materials science and electronic devices .

Properties

IUPAC Name

5-methyl-5H-benzo[b][1]benzosilole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Si/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEDJHZOFJNYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH]1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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